Cas no 1804721-97-8 (2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile)

2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile is a versatile heterocyclic compound featuring a pyridine core functionalized with amino, chloromethyl, difluoromethyl, and acetonitrile groups. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring selective fluorination and reactive sites for further derivatization. The presence of both chloromethyl and difluoromethyl groups enhances its reactivity, enabling efficient cross-coupling and nucleophilic substitution reactions. The acetonitrile moiety further expands its utility in cyclization and condensation processes. This compound is particularly useful in medicinal chemistry for constructing bioactive molecules with improved metabolic stability and binding affinity due to its fluorine-containing scaffold.
2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile structure
1804721-97-8 structure
商品名:2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile
CAS番号:1804721-97-8
MF:C9H8ClF2N3
メガワット:231.629727363586
CID:4857805

2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile
    • インチ: 1S/C9H8ClF2N3/c10-4-6-3-5(1-2-13)7(8(11)12)9(14)15-6/h3,8H,1,4H2,(H2,14,15)
    • InChIKey: FRISFIQCUQCFKV-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=CC(CC#N)=C(C(F)F)C(N)=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 253
  • トポロジー分子極性表面積: 62.7
  • 疎水性パラメータ計算基準値(XlogP): 1.2

2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029064001-1g
2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile
1804721-97-8 97%
1g
$1,534.70 2022-04-01

2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile 関連文献

2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrileに関する追加情報

Professional Introduction to 2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile (CAS No. 1804721-97-8)

2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1804721-97-8, is a pyridine derivative featuring a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple functional groups, including an amino group, a chloromethyl substituent, and a difluoromethyl group, along with an acetonitrile moiety at the 4-position, endows this compound with distinct chemical properties that are highly relevant to modern drug discovery efforts.

The significance of 2-amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile in medicinal chemistry stems from its versatility as a building block for more complex pharmacophores. The pyridine core is a common scaffold in many drugs due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The introduction of electron-withdrawing and electron-donating groups further modulates the electronic properties of the molecule, influencing its reactivity and binding affinity.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for therapeutic applications. Pyridine derivatives, in particular, have been extensively studied for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. The specific arrangement of substituents in 2-amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile makes it a promising candidate for further exploration in these areas.

One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. The ability to design molecules that selectively inhibit specific kinases has led to the development of several successful drugs over the past decade. The structural features of 2-amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile, particularly the chloromethyl and difluoromethyl groups, provide opportunities for fine-tuning interactions with kinase active sites.

Recent studies have highlighted the potential of fluorinated pyridines as key components in drug design. Fluoro substitution can significantly enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The presence of two fluorine atoms in 2-amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile suggests that it may exhibit enhanced bioavailability and reduced susceptibility to degradation by metabolic enzymes. This has opened up new avenues for developing more effective and durable therapeutic agents.

The chloromethyl group in this compound also offers unique reactivity that can be exploited in medicinal chemistry. Chloromethylation reactions are well-established methods for introducing methylene groups into organic molecules, which can be further functionalized to create more complex structures. This reactivity makes 2-amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile a versatile intermediate for synthesizing a wide range of bioactive compounds.

In addition to its applications in kinase inhibition, this compound has shown promise in other therapeutic areas. For instance, it has been explored as a precursor for developing antimicrobial agents. The combination of an amino group and electron-withdrawing groups like chloromethyl and difluoromethyl can enhance interactions with bacterial enzymes and cell membranes, leading to improved efficacy against resistant strains.

The acetonitrile moiety at the 4-position of the pyridine ring adds another layer of functionality to this compound. Acetonitrile derivatives are known for their ability to enhance solubility and stability in biological systems. This can be particularly beneficial when designing drugs that need to be administered orally or intravenously, as it can improve absorption and reduce degradation during transit through biological barriers.

The synthesis of 2-amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, are often employed to introduce the desired functional groups efficiently. The complexity of the synthesis underscores the importance of having high-quality starting materials like this compound available for further derivatization.

Ongoing research continues to uncover new applications for this compound and its derivatives. Innovations in computational chemistry and high-throughput screening are enabling researchers to rapidly evaluate the potential of novel molecules like 2-amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile. These advancements are accelerating the discovery process and bringing us closer to developing new treatments for various diseases.

The future prospects for this compound are promising, with ongoing studies focusing on expanding its utility in drug development. By leveraging its unique structural features, researchers aim to create more effective therapeutic agents with improved pharmacological profiles. As our understanding of biological systems continues to grow, compounds like 2-amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile will undoubtedly play a crucial role in shaping the future of medicine.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司